molecular formula C21H17N3O5S B2753211 2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester CAS No. 494825-84-2

2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2753211
CAS No.: 494825-84-2
M. Wt: 423.44
InChI Key: SBOHWOGOWLBEDG-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on compounds structurally related to 2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester has led to the development of new synthetic methodologies and the exploration of their reactivity. The synthesis of methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines through a modified Ritter reaction showcases the versatility of similar compounds in generating electron-rich isoquinolines, which are potential antitumor agents and ligands for peripheral benzodiazepine receptors (Janin et al., 2004). Similarly, the Heck-mediated synthesis and photochemically induced cyclization of related esters into naphtho[2,1-f]isoquinolines demonstrate the application of these compounds in creating complex heterocyclic structures with potential pharmaceutical relevance (Pampín et al., 2003).

Catalytic Applications

Compounds like this compound can also play a role in catalysis. The synthesis of new heterocyclic compounds through three-component reactions involving isoquinoline or phenanthridine and acetylenic esters, in the presence of N-heterocycles or 1,3-dicarbonyl compounds, highlights the utility of these molecules in catalytic processes that yield a variety of enamino esters and other valuable chemical entities (Maghsoodlou et al., 2010).

Biological Activity

While the direct biological activity of this compound might not be explicitly mentioned, structurally similar compounds have been investigated for their biological properties. For example, synthesis and analgesic activity studies of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety showcase the potential of these compounds in medicinal chemistry as analgesic agents (Saad et al., 2011).

Fluorescent Markers and Light Shifters

The spectral properties of new 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their derivatives, which are structurally related to the compound , have been explored for their potential applications as fluorescent markers in biomedical research. These compounds exhibit bright fluorescence in various mediums, making them suitable for development as fluorescent markers for biomedical applications (Galunov et al., 2003).

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-3-29-20(28)17-11(2)22-21(30-17)23-15(25)10-24-18(26)13-8-4-6-12-7-5-9-14(16(12)13)19(24)27/h4-9H,3,10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHWOGOWLBEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.